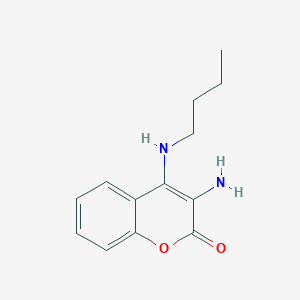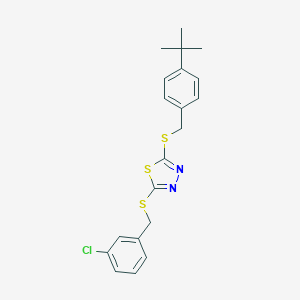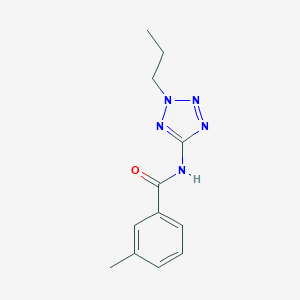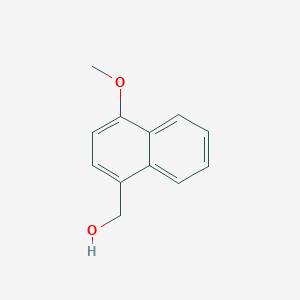
Coumarin, 3-amino-4-butylamino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarin, 3-amino-4-butylamino- is a chemical compound that belongs to the coumarin family. It is a synthetic compound that has been widely used in scientific research for its unique properties.
Mécanisme D'action
Coumarin, 3-amino-4-butylamino- works by interacting with various biological molecules such as proteins, nucleic acids, and lipids. It can bind to these molecules and induce conformational changes that lead to changes in their function. It can also act as a catalyst for various chemical reactions.
Effets Biochimiques Et Physiologiques
Coumarin, 3-amino-4-butylamino- has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects by preventing neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using coumarin, 3-amino-4-butylamino- in lab experiments is its unique properties that make it a versatile tool for various applications. However, one of the limitations is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of coumarin, 3-amino-4-butylamino-. One of the future directions is the development of new sensors for detecting environmental pollutants and biological molecules. Another future direction is the development of new drugs based on the structure of coumarin, 3-amino-4-butylamino- for the treatment of various diseases. Additionally, the use of coumarin, 3-amino-4-butylamino- in nanotechnology applications is an area of future research.
In conclusion, coumarin, 3-amino-4-butylamino- is a unique chemical compound that has been widely used in scientific research for its various properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. It is a promising compound that has the potential to contribute to various fields of research.
Méthodes De Synthèse
Coumarin, 3-amino-4-butylamino- can be synthesized using various methods. One of the most common methods is the reaction between coumarin and butylamine in the presence of a catalyst. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, time, and concentration.
Applications De Recherche Scientifique
Coumarin, 3-amino-4-butylamino- has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for detecting metal ions and amino acids. It has also been used as a pH indicator and as a ligand in coordination chemistry. Moreover, it has been used in the development of various sensors for detecting environmental pollutants and biological molecules.
Propriétés
Numéro CAS |
59288-11-8 |
|---|---|
Nom du produit |
Coumarin, 3-amino-4-butylamino- |
Formule moléculaire |
C13H16N2O2 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
3-amino-4-(butylamino)chromen-2-one |
InChI |
InChI=1S/C13H16N2O2/c1-2-3-8-15-12-9-6-4-5-7-10(9)17-13(16)11(12)14/h4-7,15H,2-3,8,14H2,1H3 |
Clé InChI |
IBRXTMRWTXOILF-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C(=O)OC2=CC=CC=C21)N |
SMILES canonique |
CCCCNC1=C(C(=O)OC2=CC=CC=C21)N |
Autres numéros CAS |
59288-11-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)
![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)
![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)







![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)